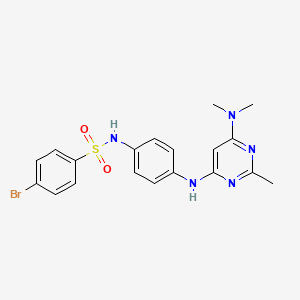![molecular formula C24H23N5O B11338042 {4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone](/img/structure/B11338042.png)
{4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Another approach involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with 2-aminopyridines .
Industrial Production Methods
Industrial production methods often utilize solvent- and catalyst-free synthesis under microwave irradiation. This method is preferred due to its efficiency, reduced waste, and lower environmental impact .
化学反応の分析
Types of Reactions
{4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition and oxygenation, is a notable reaction .
Common Reagents and Conditions
Common reagents used in these reactions include α-bromoketones, aniline derivatives, and 2-aminopyridines. Reaction conditions often involve microwave irradiation, which enhances the reaction rate and yield .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazines, which exhibit significant biological activities .
科学的研究の応用
作用機序
The mechanism of action of {4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate GABA A receptors and inhibit cyclin-dependent kinases . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine unit.
Uniqueness
{4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone is unique due to its specific structural features and diverse biological activities. Unlike other similar compounds, it exhibits a broader range of applications in medicinal chemistry and industry .
特性
分子式 |
C24H23N5O |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
[4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C24H23N5O/c30-24(28-14-5-2-6-15-28)19-9-11-20(12-10-19)26-23-22(18-7-3-1-4-8-18)27-21-17-25-13-16-29(21)23/h1,3-4,7-13,16-17,26H,2,5-6,14-15H2 |
InChIキー |
FWEIFOJFUNSKPO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=CN=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11337978.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11337980.png)
![2-(4-Methoxyphenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337982.png)
![N-(4-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337987.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11337993.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11337995.png)
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B11337996.png)
![1-(4-{2-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)ethanone](/img/structure/B11337997.png)

![2-phenoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11338014.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11338029.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11338034.png)
![{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11338037.png)
